![molecular formula C17H25N5O4S B2411933 3-Cyclopropyl-1-{1-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidin-2,4-dion CAS No. 2097916-05-5](/img/structure/B2411933.png)

3-Cyclopropyl-1-{1-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidin-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

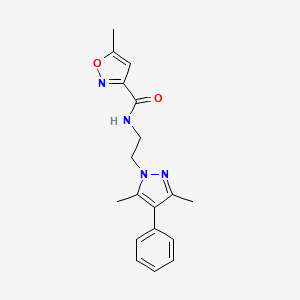

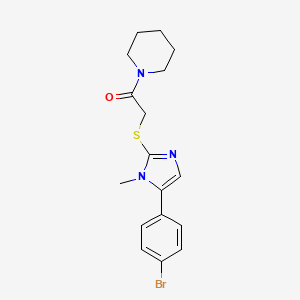

3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H25N5O4S and its molecular weight is 395.48. The purity is usually 95%.

BenchChem offers high-quality 3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Imidazolderivate wurden auf ihr antibakterielles Potenzial untersucht. Forscher haben verschiedene Verbindungen synthetisiert, die den 1,3-Diazolring enthalten, und ihre antibakterielle Wirksamkeit bewertet. Diese Derivate könnten als vielversprechende Kandidaten für die Bekämpfung bakterieller Infektionen dienen .

Antitumor-Eigenschaften

Das 1,3-Diazol-Gerüst hat in präklinischen Studien eine Antitumoraktivität gezeigt. Forscher haben seine Derivate als potenzielle Wirkstoffe gegen Krebszellen untersucht. Weitere Untersuchungen sind erforderlich, um ihre Wirkmechanismen zu verstehen und ihr therapeutisches Potenzial zu optimieren .

Antioxidative Wirkungen

Einige 1,3-Diazol-Derivate weisen antioxidative Eigenschaften auf. Diese Verbindungen fangen freie Radikale ab und schützen Zellen vor oxidativem Schaden. Ihre potenzielle Anwendung bei der Vorbeugung von Krankheiten, die mit oxidativem Stress zusammenhängen, erfordert weitere Erforschung .

Antivirale Aktivität

Bestimmte 1,3-Diazol-haltige Medikamente haben antivirale Wirkungen gezeigt. Diese Verbindungen können die Virusreplikation oder den Eintritt in Wirtszellen hemmen. Die Untersuchung ihrer Wirksamkeit gegen bestimmte Viren könnte zu neuen antiviralen Therapien führen .

Anti-inflammatorisches Potenzial

Imidazolderivate, einschließlich 1,3-Diazol-Verbindungen, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Die Modulation entzündungsfördernder Signalwege ist entscheidend für die Behandlung verschiedener entzündlicher Erkrankungen, und diese Derivate könnten zur Medikamentenentwicklung in diesem Bereich beitragen .

Antidiabetische Wirkungen

Forscher haben die Rolle von 1,3-Diazol-Derivaten bei der Behandlung von Diabetes untersucht. Diese Verbindungen können den Glukosestoffwechsel, die Insulinsensitivität oder andere relevante Signalwege beeinflussen. Die Untersuchung ihrer Wirkungen in Tiermodellen und klinischen Studien ist unerlässlich .

Ulzerogene Aktivität

Einige im Handel erhältliche Medikamente, die den 1,3-Diazolring enthalten, wie z. B. Omeprazol und Pantoprazol, werden als Antiulzermittel eingesetzt. Diese Verbindungen hemmen die Magensäuresekretion und fördern die Wundheilung. Das Verständnis ihrer Wirkmechanismen kann die Entwicklung verbesserter Therapien lenken .

Weitere Anwendungen

Über die genannten Bereiche hinaus wurden 1,3-Diazol-Derivate auf ihr Potenzial bei der Behandlung von Allergien, Fieber und parasitären Infektionen untersucht. Ihre vielfältigen pharmakologischen Aktivitäten machen sie zu faszinierenden Kandidaten für die Medikamentenforschung .

Wirkmechanismus

Target of Action

The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Many imidazole derivatives interact with their targets by forming hydrogen bonds and aromatic interactions, due to the presence of the imidazole ring .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Imidazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents, which could influence the compound’s absorption and distribution .

Result of Action

Given the broad range of activities of imidazole derivatives, it could potentially have a wide range of effects .

Eigenschaften

IUPAC Name |

3-cyclopropyl-1-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4S/c1-3-19-10-15(18-12(19)2)27(25,26)20-8-6-13(7-9-20)21-11-16(23)22(17(21)24)14-4-5-14/h10,13-14H,3-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJJYSVJDIGFMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2411852.png)

![Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2411866.png)

![8-(4-ethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2411867.png)

![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2411869.png)

![Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2411874.png)